2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene
Overview
Description
2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethyl and difluoromethoxy groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator . The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of specialized equipment and catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzotrifluoride: Another fluorinated aromatic compound with similar reactivity but different substituents.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Shares the trifluoromethyl groups but has bromine atoms instead of the difluoromethoxy group.
Uniqueness
2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene is unique due to the combination of trifluoromethyl and difluoromethoxy groups, which provide a distinct balance of stability and reactivity. This makes it particularly valuable in applications requiring high chemical and thermal stability .
Properties
IUPAC Name |
2-(difluoromethoxy)-1,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8O/c10-7(11)18-6-3-4(8(12,13)14)1-2-5(6)9(15,16)17/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNKNPUZWWQAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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